molecular formula C14H11ClF3NO2 B600890 Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) CAS No. 1627575-36-3

Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)

Cat. No. B600890
M. Wt: 317.7
InChI Key:
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Description

The Efavirenz impurity, also known as (S)-6-Chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is related to Efavirenz . It is recognized as a vital entity in the research of biomedical sciences, holding substantial significance . It finds utility in the fractional supervision and exploration endeavors pertaining to Efavirenz, an antiviral compound enlisted in the study against HIV/AIDS .


Synthesis Analysis

The Efavirenz impurity is being developed by various R&D teams using organic synthesis and analytical techniques . It is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Efavirenz and its related formulations . Moreover, it is also used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .


Molecular Structure Analysis

The molecular formula of the Efavirenz impurity is C14H11ClF3NO2 . The molecular weight is 317.7 . The InChI representation is InChI=1S/C14H9ClF3NO2/c1-8(2)5-6-13(14(16,17)18)10-7-9(15)3-4-11(10)19-12(20)21-13/h3-4,7H,1H2,2H3,(H,19,20)/t13-/m0/s1 .

Scientific Research Applications

Pharmacokinetics and Metabolism

Efavirenz is known for its marked pharmacokinetic variability, which is largely attributed to intense hepatic metabolism. It acts as a potent inducer, affecting the plasma concentrations that are predictive of viral response and associated with central nervous system (CNS) side effects. Studies have shown that certain genotypes, specifically the 516G > T mutation (CYP2B6*6 allele), are associated with significantly greater plasma exposure to Efavirenz, suggesting a genetic predisposition to its metabolism and related toxicities (Solas & Gagnieu, 2011).

Efficacy in Treatment Regimens

Efavirenz is a cornerstone in antiretroviral therapy, offering high efficacy as part of three-drug regimens. Its once-daily dosing and pediatric-friendly formulations have made it a preferred choice in treating children over the age of 3 years and adults alike. However, the use of Efavirenz is limited during the first trimester of pregnancy due to the risk of neural tube defects, highlighting the importance of understanding its safety profile and impurities (Larru, Eby, & Lowenthal, 2014).

Safety and CNS Toxicity

The neuropsychiatric side effects (NPSEs) associated with Efavirenz, such as dizziness, insomnia, and impaired concentration, pose significant challenges for adherence and treatment success. These effects are thought to be influenced by Efavirenz plasma levels and genetic polymorphisms, underscoring the complexity of its therapeutic application and the importance of understanding its impurities and their impacts (Gaida, Truter, & Grobler, 2015).

Drug Interactions

Efavirenz's interactions with other medications, notably rifampicin, a key antituberculosis drug, illustrate the challenges in managing co-infections such as HIV and tuberculosis. The induction effects of rifampicin on the metabolism of Efavirenz highlight the need for careful consideration of dosing and potential adjustments to optimize therapy outcomes (Maartens, Boffito, & Flexner, 2017).

Future Directions

The Efavirenz impurity is currently being used in the process of ANDA filing to FDA and toxicity study of respective drug formulation . It is expected to continue to play a significant role in the research and development of antiviral compounds, particularly those related to HIV/AIDS .

properties

CAS RN

1627575-36-3

Product Name

Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)

Molecular Formula

C14H11ClF3NO2

Molecular Weight

317.7

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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